Methyl dimethyldithiocarbamate

Description

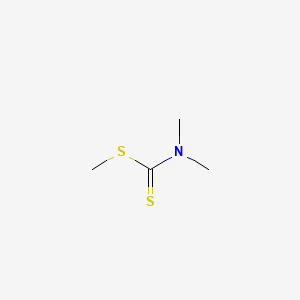

Structure

3D Structure

Properties

IUPAC Name |

methyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c1-5(2)4(6)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZMDUHKWRYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190797 | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-92-0 | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystogon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH76WPU8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl Dimethyldithiocarbamate and Its Derivatives

Classical and Contemporary Synthesis Pathways

The foundational methods for creating the dithiocarbamate (B8719985) structure have been refined over decades, leading to highly efficient and versatile synthetic pathways. These methods primarily rely on the nucleophilic nature of the dithiocarbamate anion, formed in situ from an amine and carbon disulfide.

One-Pot Condensation Reactions (e.g., Amine-Carbon Disulfide-Alkyl Halide Systems)

The most direct and widely utilized method for synthesizing S-alkyl dithiocarbamates, including methyl dimethyldithiocarbamate (B2753861), is the one-pot condensation of a secondary amine, carbon disulfide, and an alkyl halide. mdpi.comresearchgate.net This reaction is prized for its operational simplicity and high atom economy. researchgate.net In a typical procedure for methyl dimethyldithiocarbamate, dimethylamine (B145610) is reacted with carbon disulfide to form a dimethyldithiocarbamate salt. This intermediate is not isolated but is immediately treated with a methylating agent, such as methyl iodide, to yield the final product.

Recent advancements have focused on optimizing this classical approach by eliminating the need for solvents and catalysts. researchgate.netorganic-chemistry.org Such solvent-free conditions are not only environmentally benign but also often lead to milder reaction conditions, high yields, and simplified work-up procedures. researchgate.netscispace.com The reaction proceeds efficiently by mixing the amine, carbon disulfide, and alkyl halide, often at room temperature. researchgate.netresearchgate.net The versatility of this method allows for the synthesis of a wide array of dithiocarbamate derivatives by varying the amine and the alkyl halide components. researchgate.net For instance, using benzyl (B1604629) halides in place of alkyl halides with aliphatic amines has been shown to produce excellent yields. researchgate.net

Table 1: Comparison of One-Pot Synthesis Conditions for Dithiocarbamates

| Catalyst/Promoter | Solvent | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|

| None | Solvent-free | High atom economy, simple, mild conditions, high yields. | High | researchgate.netorganic-chemistry.org |

| Triton-B | Solvent-free | Catalytic amount of phase transfer catalyst, milder conditions, simple work-up. | 82-98% | scispace.com |

| None | Ethanol-Water | Environmentally friendly solvent system, room temperature. | Good to Excellent | researchgate.netresearchgate.net |

| None (Michael Addition) | Water | Green procedure, mild conditions, accelerated reaction rate. | High | researchgate.net |

Insertion and Substitution Reaction Approaches for High Purity

For applications requiring high-purity this compound, specific insertion and substitution strategies are employed. These methods are designed to be highly regioselective and minimize the formation of byproducts. One such approach involves the reaction of dithiocarbamic acid salts with epoxides. scirp.org This reaction provides 2-hydroxyalkyl dithiocarbamates with high regioselectivity, proceeding under catalyst-free conditions in ethanol (B145695) at room temperature. scirp.org The reaction of alkyl epoxides, for example, yields exclusively Markovnikov products in very short reaction times (4-15 minutes) and high yields (60-98%). tandfonline.com

Another route to high-purity dithiocarbamates involves the use of thiuram disulfides as starting materials. For example, reacting tetraalkylthiuram disulfides with α-haloacetophenones in the presence of minimal water provides β-keto dithiocarbamates in good to excellent yields. researchgate.net This protocol is noted for its high atom economy and mild conditions. researchgate.net These substitution methods, while often used for more complex derivatives, underscore the chemical strategies available for achieving high purity by carefully selecting reagents that favor a single reaction pathway.

Catalytic and Mechanistic Innovations in Derivatization

The derivatization of the dithiocarbamate core has been significantly advanced through the introduction of catalytic systems and the exploration of novel reaction mechanisms. These innovations have expanded the scope of accessible structures and provided more sustainable synthetic routes.

Metal-Catalyzed Coupling Reactions (e.g., CuI-Catalysis)

Copper(I) iodide (CuI) has emerged as an effective catalyst for the synthesis of dithiocarbamate derivatives, particularly S-aryl and S-vinyl dithiocarbamates. researchgate.netscispace.com These reactions typically follow an Ullmann-type coupling mechanism, where a dithiocarbamate salt is coupled with an aryl iodide or a vinyl bromide. researchgate.net The process is often facilitated by a ligand, such as N,N-dimethylglycine, and conducted in a solvent like DMF at elevated temperatures. researchgate.netscispace.com This methodology provides a convenient route to dithiocarbamates bearing aromatic or vinylic substituents on the sulfur atom, which are otherwise difficult to synthesize via standard condensation reactions. researchgate.net The use of copper nanoparticles as a catalyst in water has also been reported, representing a greener alternative for these coupling reactions. scispace.com

Oxidation of Metal Powders for Complex Formation (e.g., Indium Complexes)

A direct and efficient one-step method for synthesizing metal dithiocarbamate complexes involves the direct oxidation of metal powders. researchgate.netscience.gov This approach has been successfully used to prepare tris(dimethyldithiocarbamate)indium(III). researchgate.net In this synthesis, indium metal powder is oxidized by tetramethylthiuram disulfide in a coordinating solvent like 4-methylpyridine (B42270) at room temperature. researchgate.net The reaction yields the homoleptic indium(III) dithiocarbamate complex, In[S₂CN(CH₃)₂]₃, in high yields (over 60%). researchgate.netresearchgate.net This method bypasses the need to first synthesize and isolate a dithiocarbamate salt, offering a more streamlined process for obtaining metal complexes that have applications as precursors for metal sulfides. researchgate.netscience.gov

Table 2: Selected Catalytic and Innovative Syntheses

| Methodology | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ullmann-type Coupling | CuI / N,N-dimethylglycine | S-Aryl/S-Vinyl Dithiocarbamates | Good yields, tolerates various functional groups. | researchgate.netscispace.com |

| Metal Powder Oxidation | Indium metal, Tetramethylthiuram disulfide | Indium(III) Dithiocarbamate Complex | Simple one-step synthesis from elemental metal. | researchgate.netresearchgate.net |

| Green One-Pot Synthesis | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Bioactive Dithiocarbamates | Eco-friendly, cost-effective, recyclable solvent system (PEG-400:H₂O). | samipubco.com |

| Visible-Light Promoted Coupling | None (Photocatalyst-free) | S-Aryl Dithiocarbamates | Uses visible light, minimizes chemical waste and metal residues. | organic-chemistry.org |

Green Chemistry Approaches in Dithiocarbamate Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for dithiocarbamates. tandfonline.comtandfonline.com These approaches focus on using green solvents, solvent-free conditions, alternative energy sources, and cost-effective, low-toxicity catalysts. tandfonline.comresearchgate.net

A notable example is the use of a ceric ammonium nitrate (CAN) catalyst in a polyethylene (B3416737) glycol (PEG-400):H₂O solvent system for the one-pot synthesis of dithiocarbamates from amines, carbon disulfide, and halides. samipubco.com This method is advantageous due to its low cost, high product yields, rapid reaction times, and the recyclability of the PEG solvent. samipubco.com Other green multicomponent reactions have been developed that proceed in water or ethanol-water mixtures at room temperature, often without any catalyst. researchgate.netresearchgate.nettandfonline.com Furthermore, photocatalyst-free methods using visible light have emerged for creating S-aryl dithiocarbamates, offering a straightforward pathway that minimizes waste and avoids residual metal contamination in the final products. organic-chemistry.org These green methodologies are often associated with high efficiency, excellent yields, operational simplicity, and broad substrate applicability. tandfonline.comresearchgate.net

Synthesis of Advanced this compound Analogues

The versatile chemical nature of the dithiocarbamate group has spurred the development of advanced analogues of this compound. These efforts are largely directed towards the creation of coordination compounds with transition metals and the design of hybrid molecules that integrate the dithiocarbamate moiety with other pharmacologically active scaffolds. Such modifications aim to modulate the physicochemical properties and biological activities of the parent compound.

Preparation of Metal Dithiocarbamate Coordination Compounds (e.g., Ruthenium(III) Derivatives)

The synthesis of metal dithiocarbamate coordination compounds, particularly with ruthenium(III), has garnered significant interest. These complexes are typically prepared through the reaction of a ruthenium(III) salt, such as ruthenium(III) chloride, with a dithiocarbamate salt. mdpi.com The dithiocarbamate ligand, including dimethyldithiocarbamate, acts as a bidentate chelating agent, coordinating to the ruthenium center through its two sulfur atoms. researchgate.net

Several synthetic routes have been established for the preparation of these ruthenium(III) complexes. A common method involves the direct reaction of RuCl₃ with a dithiocarbamate salt, which can lead to a mixture of mononuclear and binuclear species. mdpi.com These can then be separated chromatographically. For instance, tris(N,N-dimethyldithiocarbamato)ruthenium(III), [Ru(DMDT)₃], and the binuclear complex [Ru₂(DMDT)₅]Cl have been synthesized and characterized. nih.gov

The synthesis can be influenced by the starting materials and reaction conditions. For example, the oxidation of [Ru(PPh₃)₃Cl₂] with tetraethylthiuram disulfide yields ruthenium(III) complexes of the type [Ru(PPh₃)₂(S₂CNR₂)Cl₂]. researchgate.net These reactions result in mononuclear complexes with an octahedral geometry around the central ruthenium atom. researchgate.net Another approach involves the reaction of Ru(III) with dithiocarbamato ligands derived from esters of sarcosine (B1681465) to produce [Ru(RSDT)₃] and [Ru₂(RSDT)₅]Cl complexes. nih.gov

The resulting ruthenium(III) dithiocarbamate complexes are often characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their molecular structures. researchgate.netresearchgate.net These studies have confirmed the octahedral coordination geometry of the ruthenium(III) ion in many of these complexes. researchgate.net

Table 1: Examples of Synthesized Ruthenium(III) Dithiocarbamate Complexes

| Complex | Starting Materials | Key Structural Feature | Reference |

| [Ru(DMDT)₃] | RuCl₃, DMDT salt | Mononuclear, octahedral | nih.gov |

| [Ru₂(DMDT)₅]Cl | RuCl₃, DMDT salt | Binuclear | mdpi.comnih.gov |

| [Ru(PPh₃)₂(S₂CNEt₂)Cl₂] | [Ru(PPh₃)₃Cl₂], Tetraethylthiuram disulfide | Mononuclear, octahedral | researchgate.net |

| [Ru(RSDT)₃] | Ru(III), Sarcosine-derived DTC | Mononuclear | nih.gov |

Design and Synthesis of Hybrid Structures (e.g., Thiosemicarbazide-Dithiocarbamate Conjugates)

The design and synthesis of hybrid molecules that conjugate dithiocarbamates with other chemical entities, such as thiosemicarbazides, represent a strategic approach to developing new compounds with potentially enhanced biological activities. nih.gov Thiosemicarbazides (TSCs) and dithiocarbamates (DTCs) are both known to be promising pharmacophores, and their combination into a single molecular entity has been explored. nih.gov

The synthesis of thiosemicarbazide-dithiocarbamate conjugates typically involves a multi-step process. A general route includes the initial synthesis of aryl dithiocarbamates and aryl thiosemicarbazides, which are then coupled to form the target hybrid structures. nih.gov The resulting conjugates are characterized using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures. nih.gov

Research in this area has shown that the biological activity of these conjugates can be influenced by the nature and position of substituents on the aromatic rings of both the thiosemicarbazide (B42300) and dithiocarbamate moieties. nih.gov For instance, studies have indicated that conjugates bearing strong electron-withdrawing groups exhibit notable antioxidant and anticancer activities. nih.gov

The synthesis of these hybrid structures is not limited to simple aryl derivatives. More complex heterocyclic systems can also be incorporated, further diversifying the range of accessible compounds. The development of efficient synthetic protocols, including the use of ultrasound irradiation in some related syntheses, is an ongoing area of research. scispace.com

Table 2: Research Findings on Thiosemicarbazide-Dithiocarbamate Conjugates

| Conjugate Feature | Research Focus | Outcome | Reference |

| Aryl TSC and Aryl DTC hybrids | Synthesis and pharmacological evaluation | Moderate to good yields; confirmed structures | nih.gov |

| Electron-withdrawing groups | Structure-activity relationship | Enhanced antioxidant and anticancer properties | nih.gov |

| Molecular Conjugation | Exploration of novel drug targets | Hybrids show greater activity than individual components | nih.gov |

Mechanistic Elucidation of Biological Activities of Methyl Dimethyldithiocarbamate

Interactions with Metalloproteins and Metal Ion Homeostasis

The biological activities of methyl dimethyldithiocarbamate (B2753861) are intricately linked to its interactions with metalloproteins and its ability to disrupt metal ion homeostasis. As a dithiocarbamate (B8719985), it possesses strong metal-chelating properties that drive its mechanisms of action.

Methyl dimethyldithiocarbamate and its related compounds exhibit a high affinity for transition metal ions, particularly copper and zinc. This chelation is a key initiating step in its biological effects. Dithiocarbamates readily bind to copper, and those with nonpolar nitrogen substituents, such as dimethyldithiocarbamate (DMDC), form redox-active copper complexes. These complexes can traverse cellular membranes and partition into lipid compartments, where they can promote oxidative injury. This has been demonstrated in animal models through observed increases in copper levels, lipid peroxidation, and protein oxidative damage.

While the primary focus of available research is on copper and zinc, dithiocarbamates are known to chelate a range of heavy metal ions. Sodium dimethyldithiocarbamate (SDDC) can react with various heavy metal ions, including copper and zinc, to form insoluble precipitates. While the specific biological perturbations resulting from the chelation of iron by this compound are not extensively detailed in the available research, the general ability of dithiocarbamates to bind iron suggests a potential for interference with iron-dependent biological processes.

Studies have shown that different forms of dimethyldithiocarbamate can have varied effects on intracellular metal ion concentrations. For instance, Ziram (B1684391), a zinc complex of dimethyldithiocarbamate, has been shown to increase intracellular levels of both zinc and copper. In contrast, sodium N,N-dimethyldithiocarbamate (DMDC) primarily leads to an increase in intracellular copper levels. This elevation of intracellular metal ions is a significant biological perturbation that can lead to downstream cellular stress and enzyme inhibition.

Impact of Dimethyldithiocarbamate Compounds on Intracellular Metal Ion Levels

| Compound | Effect on Intracellular Copper | Effect on Intracellular Zinc |

|---|---|---|

| Ziram (Zinc dimethyldithiocarbamate) | Increased | Increased |

| Sodium N,N-dimethyldithiocarbamate (DMDC) | Increased | No significant change |

A critical aspect of the biological activity of this compound is its role in facilitating the transport of metal ions across cellular membranes, leading to their intracellular accumulation. Dithiocarbamates with nonpolar nitrogen substituents, a category that includes this compound, can form redox-active copper complexes. These lipophilic complexes are capable of crossing cell membranes and accumulating within the cell.

Research has demonstrated that the zinc-complexed form of N,N-dimethyldithiocarbamate is more effective at transporting both copper and zinc into cells compared to the sodium salt form. Specifically, in human embryonic kidney cells (HEK293), treatment with ziram resulted in a threefold increase in intracellular copper and a twofold increase in intracellular zinc compared to control cells. mdpi.com In contrast, sodium DMDC produced a smaller, though still significant, increase in intracellular copper and no significant change in intracellular zinc. mdpi.com This differential ability to transport metals into the cell can account for the varying potencies of different dithiocarbamate compounds in eliciting biological effects. The accumulation of these metals disrupts the tightly regulated intracellular metal homeostasis, contributing to cellular dysfunction.

Enzyme Inhibition Profiles and Downstream Cellular Consequences

The disruption of metal ion homeostasis by this compound directly leads to the inhibition of various enzymes, many of which are critical for normal cellular function. This enzyme inhibition triggers a cascade of downstream cellular consequences.

Dithiocarbamates are well-documented inhibitors of copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD), a key enzyme in the cellular defense against oxidative stress. While much of the research has focused on the related compound diethyldithiocarbamate (B1195824) (DDC), the mechanism of inhibition is relevant to this compound. DDC acts as a copper-chelating agent, and its inhibition of SOD can lead to a depletion of glutathione (B108866) and an increase in the production of methemoglobin and sulfhemoglobin. nih.gov The inhibition of SOD by DDC has been shown to be dose-dependent in yeast, with a 75% inhibition observed at a 10mM concentration. nih.gov

The inhibition of SOD disrupts the balance of reactive oxygen species (ROS) within the cell. This can have complex, and sometimes opposing, effects on cellular processes. For example, DDC has been shown to inhibit apoptosis induced by certain stimuli, yet it can also trigger the translocation of pro-apoptotic proteins. researchgate.net The downstream consequences of SOD inhibition include increased oxidative stress, which can contribute to lipid peroxidation and damage to other cellular components.

Dithiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net The inhibitory action of dithiocarbamates on CAs stems from their ability to coordinate to the zinc ion in the enzyme's active site through a sulfur atom. nih.govresearchgate.net This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. Various dithiocarbamates have demonstrated low nanomolar inhibition constants against several human CA isoforms, including CA I, II, IX, and XII. researchgate.net For instance, simple dimethyl- and diethyl-dithiocarbamates have been shown to be weak inhibitors of the cytosolic isoform hCA I, with inhibition constants in the range of 699–790 nM. researchgate.net

The modulation of cysteine protease activities by this compound is not as extensively documented in the available scientific literature. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. While some compounds are known to inhibit cysteine proteases through interactions with their active site cysteine residue, specific data on the direct interaction of this compound with these enzymes is limited.

A significant biological effect of dimethyldithiocarbamate compounds is the disruption of the ubiquitin-proteasome system (UPS). This is achieved through the inhibition of the ubiquitin-activating enzyme (E1), which is the first and rate-limiting step in the ubiquitination cascade. Both ziram and sodium N,N-dimethyldithiocarbamate (DMDC) have been shown to significantly decrease E1 activity, with ziram exhibiting greater potency. mdpi.comresearchgate.net

The inhibition of E1 by these compounds is linked to the intracellular transport of metal ions and the subsequent increase in oxidative stress. mdpi.comresearchgate.net Studies have shown that increases in either intracellular zinc or copper are sufficient to inhibit E1 activity. mdpi.com The chelation of copper and its transport into the cell by dithiocarbamates leads to oxidative injury, as evidenced by elevated levels of protein carbonyls. researchgate.net The inhibition of E1 can be mitigated by co-incubation with a copper chelator, which protects E1 activity and reduces the associated oxidative damage. researchgate.net The disruption of the UPS through E1 inhibition has profound effects on cellular protein homeostasis and can lead to the accumulation of proteins that would normally be targeted for degradation, ultimately contributing to cellular dysfunction and toxicity.

Inhibitory Effects of Dimethyldithiocarbamate Compounds on Ubiquitin-Activating Enzyme (E1)

| Compound | Effect on E1 Activity | Associated Cellular Changes |

|---|---|---|

| Ziram (Zinc dimethyldithiocarbamate) | Significant decrease (more potent) | Increased intracellular zinc and copper, enhanced oxidative injury |

| Sodium N,N-dimethyldithiocarbamate (DMDC) | Significant decrease | Increased intracellular copper, enhanced oxidative injury |

Inhibition of Aldehyde Dehydrogenase and Related Metabolic Pathways

The inhibitory action of dithiocarbamates and their derivatives on aldehyde dehydrogenases (ALDHs) is a well-documented phenomenon. The mechanism for compounds structurally related to this compound involves the covalent modification of the enzyme's active site. Studies on cytoplasmic aldehyde dehydrogenase modified by p-nitrophenyl dimethylcarbamate reveal the formation of a stable dimethylcarbamoyl-enzyme complex nih.gov. This modification creates an analogue of the transient acyl-enzyme intermediate that normally forms during the catalytic cycle nih.gov.

This covalent modification targets a highly reactive and conserved cysteine residue within the ALDH active site nih.govsemanticscholar.org. The general mechanism for many covalent ALDH inhibitors involves an initial interaction with the enzyme followed by a chemical reaction that forms a stable bond with this cysteine nucleophile nih.govsemanticscholar.org. This covalent adduction physically blocks the active site, preventing substrate access and catalysis, thereby leading to irreversible inhibition of the enzyme nih.govresearchgate.net. By extension, this compound likely follows this established mechanism, acting as a covalent inhibitor that incapacitates ALDH enzymes through the carbamoylation of the catalytic cysteine residue.

Indoleamine 2,3-Dioxygenase (IDO) Inhibitory Mechanisms

Based on available scientific literature, there is no direct evidence to describe the specific inhibitory mechanisms of this compound on Indoleamine 2,3-Dioxygenase (IDO). Research on IDO inhibition has primarily focused on tryptophan mimetics and other distinct chemical scaffolds nih.gov.

Effects on Other Enzyme Systems (e.g., Laccase, Tyrosinase)

While direct studies on this compound are limited, research on related dithiocarbamate derivatives demonstrates inhibitory activity against tyrosinase, a multi-copper-containing enzyme involved in melanogenesis nih.gov. The proposed mechanism involves the dithiocarbamate moiety interacting with the copper ions in the enzyme's active site.

Tyrosinase catalyzes the conversion of monophenols to diphenols and their subsequent oxidation to quinones nih.govnih.gov. Dithiocarbamate derivatives have been shown to be effective inhibitors of bacterial tyrosinase, with some analogues displaying greater potency than the standard inhibitor, kojic acid nih.gov. Molecular modeling suggests that these compounds stabilize within the catalytic site through a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues, thereby blocking the enzyme's catalytic function nih.gov. The inhibitory potential can be influenced by the specific chemical substitutions on the molecule, indicating that structural features are key to the extent of enzyme inhibition nih.gov. Due to the absence of specific research, the effect of this compound on laccase activity has not been characterized.

Table 1: Tyrosinase Inhibitory Activity of Dithiocarbamate Derivatives

| Compound | Derivative Type | IC₅₀ (µM) | Comparison to Standard (Kojic Acid IC₅₀ = 30.34 ± 0.75 µM) |

| 4d | Tosyl piperazine-dithiocarbamate | 6.88 ± 0.11 | More Potent |

| 4g | Tosyl piperazine-dithiocarbamate | 7.24 ± 0.15 | More Potent |

| 4b | Tosyl piperazine-dithiocarbamate | 8.01 ± 0.11 | More Potent |

| 4c | Tosyl piperazine-dithiocarbamate | 8.1 ± 0.30 | More Potent |

| 4j | Tosyl piperazine-dithiocarbamate | 11.11 ± 0.10 | More Potent |

This data is based on studies of rationally designed dithiocarbamate derivatives and is presented to illustrate the potential inhibitory mechanism of the dithiocarbamate functional group against tyrosinase nih.gov.

Mechanisms of Cellular Redox Dysregulation

A primary mechanism through which dithiocarbamates exert their biological effects is the induction of cellular redox dysregulation, characterized by the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The chemical structure of dithiocarbamates facilitates redox cycling, a process that can lead to the production of superoxide radicals and other ROS. This increased production of ROS appears to be a probable mechanism of action for the biological activities of these compounds, including their antiparasitic effects. The amine group within the dithiocarbamate structure is reactive and can stimulate the production of these damaging oxygen species, leading to cellular injury and death.

This compound directly impacts the primary intracellular antioxidant defense system by altering the balance of glutathione (GSH). Studies on the closely related N,N-dimethyldithiocarbamate (DMDC) show that it causes a dose-dependent decrease in intracellular GSH levels. The mechanism of this depletion involves the oxidation of reduced glutathione (GSH) to its disulfide form, glutathione disulfide (GSSG) researchgate.net.

This shift in the GSH/GSSG ratio signifies a state of significant oxidative stress, as the cell's main antioxidant buffer is consumed. The depletion of the GSH pool compromises the cell's ability to neutralize ROS and detoxify electrophilic compounds. Consequently, cytotoxicity is enhanced in cells with pre-depleted GSH levels, while supplementation with GSH can diminish the toxic effects, highlighting the critical role of glutathione in mitigating dithiocarbamate-induced cellular damage researchgate.net.

Basis of Antiparasitic Activity

The antiparasitic activity of this compound and related compounds is fundamentally linked to their ability to disrupt the parasite's oxidative metabolism. This is primarily achieved through the chelation of essential metal ions within the active sites of key antioxidant enzymes, particularly superoxide dismutase (SOD) nih.govresearchgate.net.

Parasites such as Trypanosoma and Fasciola hepatica rely on SOD enzymes to defend against superoxide radicals generated by their own metabolism and by the host's immune response semanticscholar.org. Dithiocarbamates are potent inhibitors of Cu,Zn-SOD nih.govresearchgate.net. They act by chelating the copper ion essential for the enzyme's catalytic activity, thereby inactivating it researchgate.net. This inhibition leads to an accumulation of toxic superoxide radicals within the parasite, causing widespread oxidative damage to mitochondria, cellular membranes, and other vital components. This disruption of redox homeostasis and the resulting oxidative stress are key factors that lead to parasite death researchgate.net. This mechanism makes crucial parasite metalloenzymes a prime target for the antiparasitic action of dithiocarbamates.

Action against Trypanosoma cruzi and Leishmania donovani

Dithiocarbamates, a class of compounds to which this compound belongs, have demonstrated notable activity against various parasites. Research into the antiparasitic action of these compounds has provided insights into their potential therapeutic applications.

Studies on dithiocarbamate derivatives have revealed their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. The biological activity of dithiocarbamates against T. cruzi is multifaceted, with evidence suggesting that the generation of reactive oxygen species (ROS) is a primary mechanism of action. nih.govnih.gov This oxidative stress can lead to significant damage within the parasite. For instance, sodium diethyldithiocarbamate (DETC), a related dithiocarbamate, has been shown to cause mitochondrial damage and disruption of the parasite's membrane in T. cruzi. nih.govresearchgate.netresearchgate.net

The antiparasitic activity of dithiocarbamates is also linked to their ability to chelate metals, such as iron, zinc, and copper. nih.gov This metal-binding capacity can disrupt the function of essential metalloenzymes within the parasite. While specific studies on this compound against T. cruzi and Leishmania donovani are not extensively detailed in the reviewed literature, the general mechanisms observed for dithiocarbamates provide a foundational understanding of its potential action. Leishmania donovani, the causative agent of visceral leishmaniasis, relies on a complex network of metabolic pathways for survival, some of which could be susceptible to the inhibitory action of dithiocarbamates. nih.govwikipedia.org

**Table 1: Antiparasitic Activity of a Dithiocarbamate Derivative against *Trypanosoma cruzi***

| Compound | Parasite Strain | IC50 (µM) | Key Findings |

| Sodium Diethyldithiocarbamate (DETC) | Trypanosoma cruzi (various strains) | 9.44 - 60.49 | Causes mitochondrial damage and membrane disruption. nih.govresearchgate.netresearchgate.net |

Impact on Parasite Redox Metabolism and Enzyme Function

The efficacy of dithiocarbamates against parasites like Trypanosoma cruzi is significantly attributed to their interference with the parasite's redox metabolism. These parasites have unique enzymatic systems to counteract oxidative stress, which become key targets for chemotherapeutic agents.

Dithiocarbamates can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress that is detrimental to the parasite. nih.govnih.gov This is particularly effective as the natural defense mechanisms of the parasite are overwhelmed. The amine group within the dithiocarbamate structure is thought to stimulate the production of these damaging ROS. nih.gov

A crucial aspect of the antiparasitic mechanism of dithiocarbamates is their ability to inhibit key enzymes involved in the parasite's redox balance. One such enzyme is superoxide dismutase (SOD), a metalloenzyme vital for detoxifying superoxide radicals. Dithiocarbamates, through their metal-chelating properties, can interact with the metal center of SOD, thereby inhibiting its catalytic activity. nih.gov This inhibition leaves the parasite vulnerable to oxidative damage.

Molecular Basis of Antimicrobial Efficacy

Antibacterial Action against Gram-Positive and Gram-Negative Organisms

Dithiocarbamates have demonstrated a broad spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to chelate metal ions and interfere with essential bacterial enzymes.

One of the proposed mechanisms for the antibacterial activity of dithiocarbamates is the transport of divalent metal ions into the bacterial cells. frontiersin.org This influx of metal ions can disrupt cellular homeostasis and inactivate key bacterial enzymes through mismetallation, ultimately leading to bacterial death. frontiersin.org

The addition of metal ions can have varied effects on the antibacterial activity of dithiocarbamates. For instance, the antibacterial activity of potassium morpholine dithiocarbamate was found to be higher than its nickel or copper complexes against both Gram-positive and Gram-negative bacteria. nih.gov Conversely, the activity of pyrrolidine dithiocarbamate (PDTC) against certain bacteria was enhanced by the addition of zinc ions. nih.gov

Antifungal Properties and Mechanisms

Dithiocarbamates are a well-established class of fungicides with a multi-site mode of action. taylorandfrancis.com This characteristic makes it more difficult for fungi to develop resistance. The primary mechanism of their antifungal activity involves their metabolism into isothiocyanates. These isothiocyanates are highly reactive and can interact with vital thiol-containing compounds within the fungal cell, disrupting numerous cellular processes. eagri.org

The fungicidal action of dithiocarbamates is also attributed to their ability to chelate essential metal cations like copper. eagri.org This chelation can inhibit metal-dependent enzymes that are crucial for fungal survival and growth. epa.gov The >NCS group is considered essential for the fungicidal action of these compounds. eagri.org

Antiviral Mechanisms

The antiviral activity of dithiocarbamates is an area of growing research interest. A key mechanism underlying their antiviral effect is the inhibition of the NF-κB signaling pathway. nih.gov Many viruses activate NF-κB to suppress apoptosis and promote the survival of the host cell, thereby creating a favorable environment for viral replication. By inhibiting NF-κB, dithiocarbamates can counteract this viral strategy. nih.gov

When complexed with metals, the antiviral activity of dithiocarbamates can be enhanced and diversified. For example, the zinc complex of pyrrolidine dithiocarbamate (PDTC) has been shown to disrupt the function of the RNA-polymerase enzyme in rhinoviruses by increasing intracellular zinc concentrations. nih.gov Similarly, the inhibition of influenza virus replication by PDTC is thought to occur through the inhibition of the viral RNA-dependent RNA polymerase activity by increasing the intracellular levels of copper and zinc ions. oup.com

Proposed Anticancer Mechanisms

Dithiocarbamates have emerged as a promising class of anticancer agents, with their therapeutic potential being investigated in numerous studies. Their anticancer effects are often mediated through their ability to form complexes with metal ions, particularly copper, which then act as potent inhibitors of key cellular machinery in cancer cells.

A primary mechanism of the anticancer action of dithiocarbamates is the inhibition of the proteasome. nih.govnih.govingentaconnect.com The ubiquitin-proteasome system is responsible for the degradation of a majority of cellular proteins and plays a critical role in regulating processes such as cell cycle progression and apoptosis. nih.gov Dithiocarbamate-copper complexes have been shown to effectively inhibit the chymotrypsin-like activity of the proteasome, which is crucial for inducing cancer cell death. nih.gov This inhibition leads to the accumulation of proteins that regulate the cell cycle and apoptosis, ultimately triggering programmed cell death in cancer cells. researchgate.net

The induction of apoptosis is another significant anticancer mechanism of dithiocarbamates. nih.govwayne.edu Dithiocarbamates can induce apoptosis through both proteasome-dependent and independent pathways. The generation of reactive oxygen species (ROS) following the intracellular uptake of copper by dithiocarbamates can trigger oxidative stress, leading to apoptosis. f1000research.com Furthermore, dithiocarbamates have been shown to inhibit caspases, a family of proteases that are central to the execution of apoptosis. f1000research.com

Dithiocarbamates can also exert their anticancer effects by targeting other cellular pathways. They have been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govnih.gov Additionally, some dithiocarbamates have been shown to interfere with DNA methyltransferases, enzymes that play a role in epigenetic gene silencing. nih.gov Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes. nih.gov

Table 2: Anticancer Mechanisms of Dithiocarbamate Derivatives

| Dithiocarbamate Derivative | Proposed Mechanism of Action | Key Findings |

| Diethyldithiocarbamate (in complex with copper) | Proteasome inhibition, Apoptosis induction | Inhibits tumor growth by inhibiting proteasome activity and inducing cancer cell apoptosis. nih.gov |

| Pyrrolidine dithiocarbamate (PDTC) (in complex with copper) | Proteasome inhibition, Apoptosis induction, NFκB inhibition | Forms a complex with copper that inhibits cell proliferation and induces apoptosis. nih.gov |

| Disulfiram (DSF) (metabolized to a dithiocarbamate) | Proteasome inhibition, Inhibition of aldehyde dehydrogenase (ALDH) | Binds to tumor cellular copper and induces apoptosis through proteasome inhibition. nih.gov |

| Gold(III) dithiocarbamate complexes | Proteasome inhibition, Apoptosis induction | Potently inhibit the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis. researchgate.net |

Targeting DNA Replication and Repair Pathways

The integrity of the genome is maintained through a complex network of DNA replication and repair mechanisms. Some chemical agents can interfere with these processes, leading to cellular dysfunction. Research on dithiocarbamates, a class of compounds to which this compound belongs, suggests potential interactions with these pathways.

Studies on related dithiocarbamate compounds have provided some insights. For instance, diethyldithiocarbamate has been shown to inhibit both scheduled and unscheduled DNA synthesis in rat thymocytes. nih.gov This inhibition suggests a potential interference with the machinery of DNA replication and repair. Unscheduled DNA synthesis is a hallmark of DNA excision repair, indicating that some dithiocarbamates might impede the cell's ability to mend DNA damage. Furthermore, diethyldithiocarbamate was found to prevent DNA strand breaks induced by the carcinogen dimethylnitrosamine. nih.gov However, it did not show the same inhibitory effect on DNA fragmentation caused by other agents like methyl methanesulfonate, suggesting a degree of specificity in its action. nih.gov While these findings on related compounds are informative, direct evidence detailing the specific effects of this compound on DNA replication and repair pathways, including its interaction with key proteins like DNA polymerases or components of the DNA damage response (DDR) such as ATM and ATR kinases, requires further specific investigation.

Interaction with Key Signaling Kinases

Cellular signaling pathways, orchestrated by a cascade of protein kinases, regulate a multitude of cellular processes, including growth, proliferation, and survival. The mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways are central signaling networks often implicated in disease.

Research on compounds structurally related to this compound has indicated modulation of these key signaling cascades. For example, manganese-containing dithiocarbamates have been demonstrated to activate the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. Its activation by these dithiocarbamates suggests a potential for this class of compounds to influence these fundamental cellular responses. nih.gov Additionally, diethyldithiocarbamate has been reported to suppress an NF-κB dependent metastatic pathway in cholangiocarcinoma cells, indicating an inhibitory role in certain contexts. waocp.org

While these studies on analogous compounds provide a framework, direct and detailed investigations into the specific interactions of this compound with a broad spectrum of signaling kinases are necessary to fully elucidate its impact on cellular signaling.

Mechanisms of Apoptosis Induction and Prevention

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

The role of dithiocarbamates in apoptosis is complex, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the specific compound and cellular context.

Induction of Apoptosis: Some dithiocarbamate complexes have been shown to induce apoptosis. For instance, a bismuth diethyldithiocarbamate compound was found to trigger the intrinsic apoptotic pathway in breast cancer cells. nih.gov This was evidenced by an increase in intracellular reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and activation of caspases. nih.gov The intrinsic pathway is critically regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the integrity of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

Prevention of Apoptosis: Conversely, other studies have demonstrated that dithiocarbamates can act as potent inhibitors of apoptosis. A key mechanism underlying this anti-apoptotic effect involves the inhibition of caspase activation. Specifically, dithiocarbamate disulfides have been shown to directly inhibit the processing of the caspase-3 proenzyme, a critical executioner caspase. nih.govacs.org This inhibition is thought to occur through thiol-disulfide exchange, preventing the activation of caspase-3 and thereby blocking the downstream events of apoptosis. nih.gov

Environmental Chemistry and Degradation of Methyl Dimethyldithiocarbamate

Degradation Pathways in Diverse Environmental Compartments

The environmental persistence of methyl dimethyldithiocarbamate (B2753861) is generally low due to its susceptibility to rapid degradation through several abiotic and biotic pathways. nih.gov Dithiocarbamates as a class are known to be unstable in the presence of moisture and oxygen and can be transformed by hydrolysis, photolysis, and oxidation. nih.gov

In aquatic environments, methyl dimethyldithiocarbamate is expected to undergo degradation through hydrolysis and photolysis. Dithiocarbamates are generally unstable in water and can decompose rapidly. nih.gov Hydrolysis is a significant pathway, particularly under acidic conditions. tandfonline.com The standard analytical method for detecting dithiocarbamates involves hot acid digestion, which quantitatively hydrolyzes them to carbon disulfide (CS2) and the corresponding amine, demonstrating their susceptibility to this process. nih.govtandfonline.com Ethylenebisdithiocarbamates (EBDCs), a related group, are known to be susceptible to acid-catalyzed hydrolysis. nih.gov

Photolysis, or degradation by light, is another recognized abiotic pathway for the breakdown of dithiocarbamates. nih.gov While specific kinetic studies on the photolysis of this compound are not extensively detailed in the available literature, related compounds like the fungicide thiram (B1682883) (a dimer of dimethyldithiocarbamate) undergo rapid transformation via photolysis in water and soil. nih.gov

In soil, the degradation of dithiocarbamates is largely driven by biological activity. Soil microorganisms play a crucial role in the biotransformation of these compounds, often utilizing them as sources of carbon and nitrogen. nih.gov This microbial degradation is a primary route for the complete removal of carbamate and dithiocarbamate (B8719985) pesticides from the environment. nih.govnih.gov

In addition to microbial action, plants can also contribute to the breakdown of dithiocarbamates. Plant tissues may contain enzymes that accelerate the decomposition of these compounds upon contact. tandfonline.com For example, the decomposition of thiram was found to increase significantly in the presence of cut pieces of fruits and vegetables, suggesting enzymatic action. tandfonline.com Dithiocarbamates generally exhibit low to moderate mobility in soil, which influences their bioavailability for microbial and plant uptake. nih.gov

Identification and Analysis of Environmental Metabolites

The degradation of this compound results in the formation of several smaller, more mobile compounds. The identification of these metabolites is key to understanding the complete environmental fate of the parent compound.

Two of the most significant metabolites formed from the degradation of dithiocarbamates are carbon disulfide (CS2) and methyl isothiocyanate (MITC).

Carbon Disulfide (CS2): The formation of CS2 is a characteristic result of dithiocarbamate decomposition, particularly through hydrolysis under acidic conditions. nih.govcdnsciencepub.com The dithiocarbamate functional group readily breaks down to release CS2, a volatile and reactive substance. nih.gov This reaction is so fundamental that it forms the basis of the most common analytical technique for quantifying total dithiocarbamate residues. nih.govtandfonline.com

Further degradation and metabolic processes can lead to a variety of other breakdown products.

Dimethyldithiocarbamoylalanine: Specific information regarding the formation of dimethyldithiocarbamoylalanine as a direct environmental metabolite of this compound is not prominent in the reviewed scientific literature.

2-thioxo-4-thiazolidinecarboxylic acid (TTCA): This compound is not a direct degradation product of this compound. However, it is an established urinary biomarker of exposure to carbon disulfide (CS2). hmdb.ca Since CS2 is a major metabolite of dithiocarbamates, the presence of TTCA in biological systems could be an indirect indicator of exposure to degrading this compound, arising from the subsequent metabolism of the released CS2.

Ethylene (B1197577) Thiourea (B124793) (ETU): Ethylene thiourea is a significant and toxicologically important metabolite, but it is specifically formed from the degradation of ethylenebisdithiocarbamates (EBDCs), such as maneb and zineb. nih.gov The formation of ETU is due to the presence of an ethylene bridge within the EBDC molecular structure, which is absent in this compound. Therefore, ETU is not an expected degradation product of this compound. nih.gov

The table below summarizes the primary degradation pathways and resulting metabolites of dithiocarbamates, with relevance to this compound.

| Degradation Pathway | Environmental Compartment | Key Metabolites | Notes |

| Hydrolysis | Aquatic Systems, Soil | Carbon Disulfide (CS2), Dimethylamine (B145610) | Accelerated under acidic conditions. |

| Photolysis | Aquatic Systems, Soil Surface | Various breakdown products | Degradation by sunlight. |

| Oxidation | Aquatic Systems, Soil | Thiuram Disulfides | Reversible redox process. |

| Biotransformation | Soil, Plant Systems | Carbon Disulfide (CS2), Methyl Isothiocyanate (MITC) | Mediated by microorganisms and plant enzymes. |

Factors Modulating Environmental Fate

The environmental persistence and degradation of this compound, a member of the dimethyldithiocarbamate (DMDTC) group, are governed by a complex interplay of chemical, physical, and biological factors. The ultimate fate of this compound in the environment is not static but is dynamically influenced by the specific conditions of the receiving matrix, including water bodies and soil ecosystems. Key factors that modulate its transformation and transport include the pH of the environment, interactions with cations, the nature of soil and its organic matter content, and prevailing climatic conditions. nih.gov

Influence of Environmental pH and Cationic Interactions

The stability of dithiocarbamates (DTCs), including this compound, is significantly dependent on the pH of the surrounding medium. Generally, these compounds exhibit greater stability in alkaline conditions. nih.govwho.int Conversely, they are susceptible to acid-catalyzed hydrolysis, which is considered a primary degradation pathway for dimethyldithiocarbamates. nih.gov The rate of this degradation is directly influenced by pH; more acidic conditions lead to faster hydrolysis. researchgate.net The decomposition of insoluble zinc and iron salts of dimethyldithiocarbamic acid is observed under slightly acidic conditions. cdnsciencepub.com

Cationic interactions also play a crucial role in the environmental fate of these compounds. Dithiocarbamates have a strong propensity to form complexes with metal ions, a process that can significantly inhibit their degradation. researchgate.net Studies on dimethyldithiocarbamate (DMDC), a component of the fungicide Ziram (B1684391), have shown that complexation with cations such as cadmium, copper, or zinc inhibits acid-catalyzed hydrolysis. researchgate.netresearchgate.net Among these, copper has been identified as the most likely metal to inhibit transformation reactions under typical environmental conditions. researchgate.netresearchgate.net The formation of these stable metal-dithiocarbamate complexes can slow both oxidation and hydrolysis, thereby increasing the persistence of the dithiocarbamate in environments like bed sediments. researchgate.net In the presence of trace amounts of Copper(II), the half-life of DMDC was found to be greater than two weeks, regardless of the pH. researchgate.netresearchgate.net However, the more stable copper salt of dimethyldithiocarbamic acid shows less decomposition compared to its zinc and iron counterparts. cdnsciencepub.com

The interplay between pH and cationic interactions determines the speciation of the compound, affecting whether it exists as a free ligand or as charged or uncharged metal-complexes, which in turn influences its stability and persistence. researchgate.net

| Factor | Condition | Effect on Stability/Persistence | Mechanism |

|---|---|---|---|

| pH | Alkaline | Increased Stability | - |

| Acidic | Decreased Stability | Promotes acid-catalyzed hydrolysis | |

| Cationic Interactions | Complexation with Metals (e.g., Cu, Zn, Cd) | Increased Persistence | Inhibition of acid-catalyzed hydrolysis |

| Presence of Copper(II) | Significantly Increased Persistence (Half-life > 2 weeks) | Formation of highly stable complexes |

Role of Organic Matter Content and Soil Characteristics

The behavior of this compound in terrestrial environments is heavily influenced by soil properties, particularly organic matter and clay content. These components are primary determinants of the compound's sorption, which in turn affects its mobility, bioavailability, and degradation rate. nih.govresearchgate.net

A direct correlation has been observed between the rate of adsorption of thiocarbamate herbicides and the amount of organic matter in the soil. capes.gov.br Soils with higher organic carbon content tend to exhibit greater adsorption of dithiocarbamates, which can limit their movement and availability for degradation or uptake by organisms. nih.gov Similarly, the clay content of soil is also closely associated with adsorption. researchgate.netcapes.gov.br The complex matrix of soil, with its variable composition of sand, silt, clay, and organic matter, dictates the extent of these interactions.

The general relationship between soil characteristics and dithiocarbamate fate is summarized in the table below.

| Soil Characteristic | Impact on Dithiocarbamate Behavior |

|---|---|

| High Organic Matter Content | Increases adsorption, reduces mobility and leaching. nih.govcapes.gov.br |

| High Clay Content | Increases adsorption and reduces mobility. researchgate.netcapes.gov.br |

| Sandy Texture | Decreases adsorption, potentially increases mobility and leaching. |

Impact of Climatic Conditions

Climatic factors, including temperature and sunlight, significantly affect the degradation and transport of this compound in the environment. nih.gov The half-life of dithiocarbamates is known to be dependent on these conditions. nih.gov

Temperature influences the rate of chemical and biological degradation processes. An increase in temperature generally accelerates the breakdown of pesticides. Furthermore, temperature directly impacts the vapor pressure of the compound, which is a key factor in its volatilization from soil and water surfaces. rivm.nl Higher temperatures can increase the rate of volatilization, but this effect can be moderated by the drying of the soil surface, which in turn reduces volatilization. rivm.nl Studies on the dithiocarbamate maneb in tomato homogenates showed that thermal processing at 100°C and 121°C resulted in its substantial degradation. researchgate.net

Sunlight is another critical factor, as photolysis (degradation by light) is a recognized pathway for the breakdown of dithiocarbamates. nih.govmdpi.com This process contributes to the relatively rapid degradation of these compounds in the environment when exposed to solar radiation. mdpi.com

Environmental Mobility and Distribution

The movement and partitioning of this compound between soil, water, and air are critical components of its environmental risk profile. Its mobility is primarily controlled by its adsorption-desorption behavior in soil and its tendency to volatilize into the atmosphere.

Adsorption and Leaching in Soil-Water Systems

The mobility of dithiocarbamates in soil is generally considered to be low to moderate. nih.gov The primary factor controlling this is the extent to which the compound adsorbs to soil particles. As discussed previously, soils rich in organic matter and clay tend to adsorb dithiocarbamates more strongly, thereby restricting their movement. nih.govresearchgate.netcapes.gov.br

| Factor | Effect on Adsorption | Effect on Leaching Potential |

|---|---|---|

| High Soil Organic Matter | Increase | Decrease capes.gov.br |

| High Soil Clay Content | Increase | Decrease |

| High Water Solubility | Decrease | Increase capes.gov.br |

Volatilization and Atmospheric Transport

This compound is characterized as a volatile solid, indicating its potential to move from soil or water surfaces into the atmosphere. wikipedia.org Volatilization is a recognized dissipation pathway for dithiocarbamates. nih.gov The rate of volatilization is governed by the compound's vapor pressure and environmental conditions such as temperature and soil moisture. rivm.nl

Volatilization losses from moist soil surfaces tend to be highest during the warmest parts of the day and are significantly reduced when the soil surface dries out. rivm.nl For soil-incorporated pesticides, movement to the surface via diffusion and mass flow is a prerequisite for volatilization. rivm.nl The degradation of some dithiocarbamates can also produce volatile products, such as carbon disulfide and methyl isothiocyanate (MITC), which can then be transported into the atmosphere. cdnsciencepub.comresearchgate.net

Considerations for Wastewater Treatment and Remediation of this compound

The presence of this compound and its degradation products in wastewater necessitates careful consideration of treatment and remediation strategies. The selection of an appropriate technology depends on various factors, including the concentration of the contaminant, the composition of the wastewater matrix, regulatory discharge limits, and economic feasibility. Dithiocarbamates, as a class of compounds, are utilized in industrial processes, such as rubber vulcanization and as biocides, and their release into wastewater streams is a significant environmental concern. Moreover, their application as metal-precipitating agents in wastewater treatment can lead to residual amounts of these compounds in the effluent if not properly managed.

The environmental fate of dithiocarbamates is complex; they can undergo degradation through hydrolysis and photolysis, with the rate being significantly influenced by pH. For instance, alkyl dithiocarbamates are generally more stable in alkaline conditions. The degradation of dithiocarbamates can lead to the formation of various byproducts, including carbon disulfide and amines, which are also of environmental concern. One of the major degradation products of dimethyldithiocarbamates is thiram (a registered fungicide), which is known to be toxic to aquatic life. This underscores the importance of effective treatment methods that not only remove the parent compound but also its potentially harmful degradation products.

Several technologies are available for the remediation of water contaminated with organic pollutants like this compound. These can be broadly categorized into advanced oxidation processes (AOPs), bioremediation, and adsorption techniques.

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes, including ozonation, Fenton's reagent, and photocatalysis, have shown effectiveness in degrading a wide range of recalcitrant organic compounds.

Ozonation : Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Studies on related dithiocarbamate fungicides, such as mancozeb, have demonstrated that ozonation can significantly reduce their residues. The effectiveness of ozonation is often pH-dependent, with higher efficiency typically observed in alkaline conditions due to the enhanced generation of hydroxyl radicals.

Fenton and Photo-Fenton Processes : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced with the use of UV light (photo-Fenton). These methods are effective in mineralizing a wide array of organic pollutants.

Photocatalysis : This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These, in turn, react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants.

The table below illustrates the potential efficiency of various AOPs in the degradation of organic sulfur compounds, which can be considered indicative for this compound, though specific studies are limited.

| Treatment Process | Contaminant | Initial Concentration (mg/L) | Treatment Conditions | Removal Efficiency (%) | Reference Compound |

| Ozonation | Mancozeb | 0.6 | Gaseous ozone (19 ppm) | 38-58 | Dithiocarbamate Fungicide |

| O₃/UV | Deltamethrin | 100 | pH 7, 210 min | 100 | Pesticide |

| Fenton | Methyl Orange | Not Specified | pH 3.5 | Effective Degradation | Azo Dye |

Bioremediation

Bioremediation utilizes microorganisms to degrade or transform contaminants into less toxic substances. This approach is often considered a more environmentally friendly and cost-effective alternative to conventional chemical and physical treatment methods. The success of bioremediation depends on the presence of microorganisms with the appropriate metabolic pathways to break down the target pollutant.

While specific studies on the bioremediation of this compound are not widely available, research on other carbamate pesticides indicates that microbial degradation is a significant pathway for their removal from soil and water. The primary step in the microbial degradation of carbamates often involves the hydrolysis of the ester or amide linkage. For this compound, this would likely involve the cleavage of the dithiocarbamate ester bond.

The efficiency of bioremediation can be influenced by environmental factors such as pH, temperature, nutrient availability, and the presence of other toxic compounds.

| Microorganism Type | Target Contaminant Class | Degradation Pathway | Key Factors | Potential Efficiency |

| Bacteria (e.g., Pseudomonas, Bacillus) | Carbamate Pesticides | Hydrolysis of ester/amide bond | pH, Temperature, Nutrients | High |

| Fungi | Organic Pollutants | Enzymatic degradation | Co-metabolism, Acclimation | Moderate to High |

Adsorption

Adsorption is a physical process where contaminants are removed from wastewater by adhering to the surface of an adsorbent material. Activated carbon is a widely used adsorbent due to its high surface area and porous structure, which provide numerous sites for the adsorption of organic molecules.

The effectiveness of adsorption depends on the properties of both the adsorbent (surface area, pore size distribution, surface chemistry) and the adsorbate (molecular size, polarity, solubility). The process is also influenced by operational parameters such as pH, temperature, and contact time.

Data on the adsorption of this compound is limited, but studies on other organic sulfur compounds and carbamate pesticides can provide insights into its potential for removal by adsorption. For instance, the adsorption of various pesticides on activated carbon has been shown to be an effective removal method.

| Adsorbent | Target Contaminant Class | Adsorption Capacity (mg/g) | Isotherm Model | Key Factors |

| Activated Carbon | Pesticides | Varies widely | Langmuir, Freundlich | pH, Temperature, Surface Area |

| Biochar | Organic Pollutants | Varies | Langmuir, Freundlich | Feedstock, Pyrolysis conditions |

Advanced Analytical Methodologies for the Detection and Characterization of Methyl Dimethyldithiocarbamate

Chromatographic Separation Techniques

Chromatography is fundamental in isolating methyl dimethyldithiocarbamate (B2753861) from complex mixtures, allowing for its precise measurement and identification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in its analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of dithiocarbamates. For compounds like methyl dimethyldithiocarbamate, reversed-phase HPLC is commonly employed. The separation is achieved based on the compound's polarity, using a nonpolar stationary phase and a polar mobile phase.

UV Detection: UV detection is a common method coupled with HPLC for the analysis of dithiocarbamates. The technique relies on the principle that the analyte absorbs light in the ultraviolet spectrum. For N,N-dimethyldithiocarbamate (DMDC), a related compound, detection is typically performed at a wavelength of 254 nm after a pre-column derivatization process. rsc.orgresearchgate.net This derivatization is often necessary to enhance the chromatographic properties and detectability of the compound. A simple and sensitive method involves using an I2/KI solution as the derivatization reagent, with optimal conditions at a pH of 9.0 and a derivatization time of 15 minutes. rsc.orgresearchgate.net Under these conditions, a linear relationship between concentration and peak area can be established, allowing for accurate quantification. rsc.orgresearchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized. This method often requires post-column derivatization to convert the non-fluorescent analyte into a fluorescent derivative. For instance, N-methylcarbamates can be hydrolyzed post-column with sodium hydroxide at elevated temperatures. The resulting methylamine then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent product that can be detected. This approach provides very low detection limits, making it suitable for trace analysis in environmental samples like ground and drinking water.

Table 1: Typical HPLC Conditions for Dithiocarbamate (B8719985) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | rsc.org |

| Mobile Phase | Methanol-water (40/60, v/v) | rsc.orgresearchgate.net |

| Detection Mode | UV at 254 nm | rsc.orgresearchgate.net |

| Derivatization (Pre-column) | I2/KI solution | rsc.orgresearchgate.net |

| Detection Mode | Fluorescence (post-column derivatization) | |

| Derivatization (Post-column) | Hydrolysis with NaOH, reaction with OPA/2-mercaptoethanol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. Since this compound itself can be volatile, GC-MS is a suitable method for its direct analysis. nih.gov

However, to improve volatility, thermal stability, and chromatographic behavior, derivatization is often employed. researchgate.net Common derivatization methods include alkylation, such as methylation, and silylation. researchgate.netmdpi.com These processes modify the functional groups of the analyte to make it more amenable to GC analysis. For dithiocarbamates, derivatization can enhance sensitivity and improve the ability to identify the compound based on its mass spectrum. researchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for identification. The National Institute of Standards and Technology (NIST) library contains mass spectral data for this compound, which can be used for confirmation. nih.gov

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Combines gas chromatography for separation and mass spectrometry for detection. | scispace.com |

| Derivatization | Often used to increase volatility and thermal stability (e.g., methylation, silylation). | researchgate.netmdpi.com |

| Identification | Based on retention time and mass spectrum fragmentation patterns. | jcsp.org.pk |

| Mass Spectrum | The NIST library entry for this compound shows a top peak at m/z 76 and a third highest peak at m/z 135. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This method is exceptionally well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS.

LC-MS, particularly when used with tandem mass spectrometry (LC-MS/MS), allows for comprehensive profiling of this compound and its potential metabolites or degradation products in complex matrices. The initial separation by LC reduces matrix effects, and the subsequent mass analysis provides high selectivity and structural information. This technique is valuable in metabolomics and environmental analysis. For example, LC-MS/MS methods have been developed for related dithiocarbamate metabolites, demonstrating the capability for sensitive detection in biological samples like human plasma. researchgate.net The development of such methods involves optimizing chromatographic separation and mass spectrometric detection parameters to achieve low detection limits and high accuracy. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are essential for the unambiguous structural elucidation and confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its position in the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the methyl carbons of the dimethylamino group, the methyl carbon of the S-methyl group, and the carbon of the thiocarbonyl group (C=S). Spectral data for various dithiocarbamates show the thiocarbonyl carbon resonating in the range of 192-196 ppm. rsc.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-(CH₃)₂ | ~3.4 | rsc.org |

| ¹H | S-CH₃ | ~2.6 | rsc.org |

| ¹³C | N-(CH₃)₂ | ~43 | rsc.org |

| ¹³C | S-CH₃ | ~19 | rsc.org |

| ¹³C | C=S | ~200 | nih.govrsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent peaks would be associated with the C-H bonds of the methyl groups, the C-N bond, and the C=S (thiocarbonyl) bond. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-N stretching vibration is expected around 1418 cm⁻¹, and the C=S stretching vibration, which is characteristic of dithiocarbamates, would be observed in the fingerprint region, typically around 1070 cm⁻¹. rsc.org

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (in CH₃) | Stretching | 2850 - 3000 | libretexts.orgieeesem.com |

| C-N | Stretching | ~1418 | rsc.org |

| C=S (Thiocarbonyl) | Stretching | ~1070 | rsc.org |

| C-S | Stretching | 600 - 800 | ieeesem.com |

Mass Spectrometry Techniques (ESI-MS, MALDI-MS) for Molecular Weight and Fragmentation Analysis